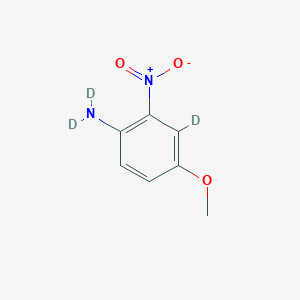
N,N,3-trideuterio-4-methoxy-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterated version, 4-Methoxy-2-nitroaniline-d3, is often used in scientific research for its unique isotopic properties.
Preparation Methods
The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process involves treating 4-Methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration using deuterium oxide (D2O) or other deuterium sources under specific conditions .
Chemical Reactions Analysis
4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-Methoxy-2-nitroaniline-d3 is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of isotopically labeled compounds, which are essential in studying reaction mechanisms and kinetics.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of isotopically labeled drugs for pharmacokinetic studies.
Industry: The compound is used in the production of dyes and pigments, where its isotopic labeling helps in studying the degradation and stability of these products
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in various biochemical reactions, influencing the compound’s overall activity. The deuterium atoms in the compound provide stability and help in tracing the compound’s metabolic fate .
Comparison with Similar Compounds
4-Methoxy-2-nitroaniline-d3 can be compared with other similar compounds such as:
2-Methoxy-4-nitroaniline: This compound has the methoxy and nitro groups in different positions on the aniline ring, leading to different chemical properties and reactivity.
4-Amino-3-nitroanisole: This compound has an amino group instead of a methoxy group, resulting in different reactivity and applications.
2-Nitro-p-anisidine: This is another positional isomer with distinct chemical properties and uses .
4-Methoxy-2-nitroaniline-d3 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
N,N,3-trideuterio-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i4D/hD2 |
InChI Key |
QFMJFXFXQAFGBO-JJBFAFJOSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC(=C1[N+](=O)[O-])N([2H])[2H])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















